Abiraterone acetate
CAS No.: 154229-18-2
VCID: VC0193200
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Abiraterone acetate, commonly sold under the brand name Zytiga, is a medication primarily used in the treatment of prostate cancer . It is specifically indicated, alongside a corticosteroid, for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) . The treatment is most effective when used after the testicles are removed or in conjunction with a gonadotropin-releasing hormone (GnRH) analog . Abiraterone acetate functions by inhibiting the production of androgens, specifically targeting the CYP17A1 enzyme, which reduces testosterone production and mitigates its effects on prostate cancer . Abiraterone acetate is a synthetic androstane steroid and a derivative of androstadienol, bearing structural resemblance to ketoconazole . Developed initially at the Cancer Research UK Centre in London, abiraterone acetate gained FDA approval in April 2011 for mCRPC, showing a significant increase in median survival compared to placebo in clinical trials . The European Medicines Agency also licensed the drug, and it is recognized by the World Health Organization as an essential medicine . Abiraterone acetate is administered orally and is converted in the body to abiraterone . Abiraterone is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . Common side effects associated with abiraterone acetate include fatigue, vomiting, headache, joint pain, hypertension, and electrolyte imbalances . More severe, though less common, adverse effects can include liver failure and adrenocortical insufficiency . Given its mechanism of action, it is advised that males whose partners are of childbearing potential use contraception during treatment . |
---|---|
CAS No. | 154229-18-2 |
Product Name | Abiraterone acetate |
Molecular Formula | C26H33NO2 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 |
Standard InChIKey | UVIQSJCZCSLXRZ-UBUQANBQSA-N |
SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Appearance | A crystalline solid |
Purity | > 95% |
Synonyms | 17-(3-pyridyl)-5,16-androstadien-3beta-acetate abiraterone acetate CB 7630 CB-7630 CB7630 Zytiga |
PubChem Compound | 9821849 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume